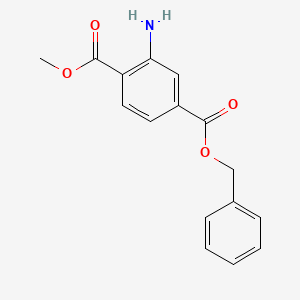

4-Benzyl 1-methyl 2-aminoterephthalate

Description

4-Benzyl 1-methyl 2-aminoterephthalate is a substituted terephthalate ester featuring a benzyl group at the 4-position and a methyl group at the 1-position of the aromatic ring, with an amino substituent at the 2-position. This compound is structurally derived from 2-aminoterephthalic acid, where the carboxylic acid groups at positions 1 and 4 are esterified with methyl and benzyl moieties, respectively. Such esters are commonly utilized as intermediates in organic synthesis, particularly in pharmaceuticals, dyes, and polymer chemistry .

Properties

CAS No. |

330807-53-9 |

|---|---|

Molecular Formula |

C16H15NO4 |

Molecular Weight |

285.29 g/mol |

IUPAC Name |

4-O-benzyl 1-O-methyl 2-aminobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C16H15NO4/c1-20-16(19)13-8-7-12(9-14(13)17)15(18)21-10-11-5-3-2-4-6-11/h2-9H,10,17H2,1H3 |

InChI Key |

YZHCNYAMKJUPNQ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key structural and molecular features of 4-benzyl 1-methyl 2-aminoterephthalate with related esters of 2-aminoterephthalic acid:

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Properties |

|---|---|---|---|---|

| This compound | Not provided | C₁₆H₁₅NO₄ | 1-Methyl, 4-Benzyl, 2-Amino | High lipophilicity; mixed ester |

| Dimethyl 2-aminoterephthalate | 5372-81-6 | C₁₀H₁₁NO₄ | 1-Methyl, 4-Methyl, 2-Amino | Volatile; symmetrical diester |

| Diethyl 2-aminoterephthalate | 27210-70-4 | C₁₂H₁₅NO₄ | 1-Ethyl, 4-Ethyl, 2-Amino | Lower volatility; longer alkyl chains |

| 1-Methyl 2-aminoterephthalate | 60728-41-8 | C₉H₉NO₄ | 1-Methyl, 2-Amino (free COOH) | Acidic; reactive for salt formation |

Key Observations:

- Lipophilicity: The benzyl group in this compound significantly increases lipophilicity compared to methyl or ethyl esters, making it more suitable for applications requiring organic-phase solubility .

- Reactivity: Symmetrical diesters (e.g., dimethyl or diethyl) are less sterically hindered, facilitating reactions like hydrolysis or transesterification. In contrast, the mixed ester in the target compound may exhibit selective reactivity at the benzyl group (e.g., hydrogenolysis) .

- Acid Functionality: The monomethyl ester (1-methyl 2-aminoterephthalate) retains a free carboxylic acid group, enabling further functionalization, such as salt formation or coupling reactions, which is absent in the fully esterified target compound .

Physical and Chemical Properties

- Melting Points: Alkyl esters generally exhibit lower melting points than the parent acid. For example, dimethyl 2-aminoterephthalate (CAS 5372-81-6) is a crystalline solid, while the benzyl derivative likely has a higher melting point due to aromatic stacking .

- Solubility : The target compound’s benzyl group enhances solubility in toluene or dichloromethane, whereas diethyl esters are more soluble in polar aprotic solvents like acetone.

Preparation Methods

Nitration-Reduction-Esterification Cascade

A widely documented approach involves the sequential nitration, reduction, and esterification of a terephthalic acid precursor. For instance, 3-chloro-4-methylbenzoic acid serves as a starting material in a method adapted from pharmaceutical intermediate synthesis. The protocol involves:

- Nitration : Introduction of a nitro group at position 2 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine, yielding 2-amino-4-methylbenzoic acid.

- Esterification : Stepwise esterification with methanol and benzyl alcohol via acid-catalyzed dehydration (H₂SO₄ or p-toluenesulfonic acid).

Critical to this route is the protection of the amino group during esterification to prevent side reactions. For example, acetylation (Ac₂O/pyridine) prior to esterification ensures the amine remains inert, with subsequent deprotection under basic conditions (NaOH/EtOH).

Direct Amination of Chlorinated Terephthalate Intermediates

An alternative method leverages halogenated intermediates for nucleophilic amination. As demonstrated in the synthesis of 2-[benzyl(methyl)amino]terephthalic acid, 2-chloroterephthalic acid undergoes amination with benzylmethylamine in the presence of a palladium catalyst (Pd(OAc)₂/Xantphos). Subsequent esterification with methanol and benzyl bromide under Mitsunobu conditions (DIAD/PPh₃) furnishes the target compound.

Key advantages of this route include:

- Regioselectivity : The chloro group at position 2 directs amination exclusively to the desired site.

- Functional Group Tolerance : Palladium-catalyzed cross-coupling accommodates diverse amines without affecting ester groups.

Optimization of Esterification Conditions

Solvent and Catalyst Systems

Esterification efficiency hinges on solvent polarity and acid strength. For example:

- Methanol as Nucleophile : Methanol in dichloroethane with H₂SO₄ achieves 85–90% conversion for methyl ester formation.

- Benzyl Alcohol Activation : Benzylation benefits from Dean-Stark traps to remove water, enhancing equilibrium shift toward ester production.

Comparative studies of catalysts reveal involatile acids (e.g., p-toluenesulfonic acid) as superior to mineral acids due to easier post-reaction removal via weak base extraction (NaHCO₃).

Temperature and Reaction Time

- Methyl Esterification : Optimal at 60–70°C for 6–8 hours.

- Benzyl Esterification : Requires higher temperatures (80–100°C) due to benzyl alcohol’s lower reactivity.

Challenges and Mitigation Strategies

Regioselective Esterification

Simultaneous esterification at positions 1 and 4 without affecting the amino group at position 2 remains problematic. Solutions include:

- Stepwise Protection : Temporarily protecting the carboxylic acid at position 4 as a tert-butyl ester during methyl esterification at position 1, followed by deprotection and benzylation.

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively catalyze ester formation at less hindered positions, though yields are moderate (50–60%).

Amino Group Stability

The amino group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during reactions. Additionally, Schiff base formation with carbonyl byproducts is mitigated via addition of scavengers (e.g., hydroxylamine).

Recent Advancements in Sustainable Synthesis

Lignin-Derived Methylation Reagents

Emerging methodologies utilize lignin’s methoxy groups as methyl donors for esterification. For instance, lignin model compounds (e.g., β–O–4 ethers) react with terephthalic acid derivatives under oxidative conditions (CuCl₂/O₂), yielding methyl esters with 70–85% efficiency. This approach aligns with green chemistry principles by valorizing biomass waste.

Flow Chemistry Applications

Continuous-flow systems enhance reaction control, particularly for exothermic nitration and hydrogenation steps. Microreactors operating at 30°C achieve 95% nitro group reduction in 10 minutes, compared to 2 hours in batch reactors.

Comparative Analysis of Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.